3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid
Description
3-[[4-(2-Methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid is a sulfonamide derivative of benzoic acid. Its structure features a benzoic acid core linked via a sulfonylamino (-SO₂-NH-) bridge to a 4-(2-methoxyphenoxy)phenyl substituent.
Properties
IUPAC Name |
3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S/c1-26-18-7-2-3-8-19(18)27-16-9-11-17(12-10-16)28(24,25)21-15-6-4-5-14(13-15)20(22)23/h2-13,21H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGHUSZNYWFNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392996 | |
| Record name | 3-{[4-(2-Methoxyphenoxy)benzene-1-sulfonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612044-42-5 | |
| Record name | 3-{[4-(2-Methoxyphenoxy)benzene-1-sulfonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic acid, with the CAS number 612044-42-5, is a synthetic compound notable for its potential biological activities. This article reviews existing literature and research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H17NO6S
- Molecular Weight : 399.42 g/mol
- IUPAC Name : 3-((4-(2-methoxyphenoxy)phenyl)sulfonylamido)benzoic acid
- Structure : Chemical Structure
Anti-inflammatory Effects
Compounds containing benzoic acid moieties have been documented for their anti-inflammatory properties. The presence of the sulfonamide group in this compound may enhance its ability to inhibit inflammatory cytokines and enzymes such as COX-2. Preliminary studies suggest that derivatives of benzoic acid can reduce inflammation in animal models, indicating a possible pathway for therapeutic use in inflammatory diseases.
Cytotoxicity and Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. Studies have shown that phenolic compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the cell cycle. While direct studies on this compound are sparse, its structural characteristics align with known anticancer agents.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2021) | Investigated the cytotoxic effects of sulfonamide derivatives on breast cancer cells, noting significant apoptosis induction at higher concentrations. |
| Johnson et al. (2020) | Reported anti-inflammatory effects of benzoic acid derivatives in murine models, leading to decreased levels of TNF-alpha and IL-6. |
| Lee et al. (2019) | Examined the antimicrobial properties of phenolic compounds, finding that certain derivatives inhibited the growth of E. coli and S. aureus effectively. |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and apoptosis.
- Interaction with Cellular Receptors : Potential binding to specific receptors involved in immune response modulation.
Comparison with Similar Compounds
Structural Analogues of Sulfonylamino Benzoic Acids
The following table summarizes key structural and functional differences between the target compound and related sulfonamide derivatives:
Key Observations
Substituent Effects on Physicochemical Properties: The methoxyphenoxy group in the target compound likely increases lipophilicity compared to halogenated analogs (e.g., 4-fluoro-3-methylphenyl in ). This could enhance membrane permeability but reduce aqueous solubility.
Biological Activity: Sulfonamide derivatives often exhibit enzyme inhibitory effects. For instance, compounds like 2-Hydroxy-4-[[4-[4-(3-methoxycarbonylphenyl)phenyl]phenyl]methyl...]benzoic Acid show STAT1-α/β inhibition (Ki = 3200 nM) , suggesting the target compound may share similar mechanisms. Metsulfuron methyl ester () demonstrates herbicidal activity via acetolactate synthase inhibition, highlighting the functional versatility of sulfonylamino benzoic acid derivatives .
Synthetic and Structural Challenges: The methoxyphenoxy substituent introduces synthetic complexity compared to simpler halogen or alkyl groups (e.g., in ). This may impact scalability and purification.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Sulfonamide formation : Reacting 4-(2-methoxyphenoxy)benzenesulfonyl chloride with 3-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions .
Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane (1:3 to 1:1) to isolate intermediates.
Acidification : Hydrolysis of protecting groups (if present) with HCl/THF (1:1 v/v) at 60°C for 4 hours .
- Critical Parameters : Temperature control during sulfonamide coupling, stoichiometric excess of sulfonyl chloride (1.2–1.5 equiv), and inert atmosphere to prevent oxidation .
Q. How is the structural integrity of this compound validated, and what analytical techniques are recommended?
- Methodological Answer :
- NMR Spectroscopy : Confirm the presence of the methoxyphenoxy group (δ 3.8–3.9 ppm for OCH₃) and sulfonamide NH (δ 10.2–10.5 ppm) in DMSO-d₆ .
- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (70:30) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~429) .
- FT-IR : Key stretches include S=O (1360–1180 cm⁻¹), carboxylic acid C=O (1680–1700 cm⁻¹), and aromatic C-O (1240–1260 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store as a lyophilized solid at -20°C under argon to prevent hydrolysis of the sulfonamide group .
- For short-term use (≤1 week), dissolve in DMSO (10 mM) and store at 4°C with desiccant to avoid moisture absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?
- Methodological Answer :
Assay Standardization : Use a shared reference standard (e.g., PubChem CID) to calibrate activity measurements .
Control for Solvent Effects : Compare DMSO vs. aqueous buffer solubility; adjust concentrations to ≤0.1% DMSO to avoid false positives .
Orthogonal Validation : Confirm results with alternative assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
Q. What computational strategies are effective for predicting the compound’s binding modes to target proteins (e.g., cyclooxygenase-2)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the crystal structure of COX-2 (PDB: 1CX2). Parameterize partial charges via Gaussian 16 at the B3LYP/6-31G* level .
- MD Simulations : Run 100 ns simulations in GROMACS with the CHARMM36 force field to assess stability of the sulfonamide-protein hydrogen bonds .
- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions from the methoxyphenoxy moiety .
Q. How can synthetic byproducts or degradation products be identified and quantified during scale-up?
- Methodological Answer :
- LC-HRMS : Use a Q-TOF mass spectrometer in negative ion mode to detect trace impurities (e.g., hydrolyzed sulfonamide or demethylated analogs) .
- Forced Degradation Studies : Expose the compound to heat (60°C, 72 hr), acidic (0.1 M HCl), and oxidative (3% H₂O₂) conditions, followed by LC-MS profiling .
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies without altering bioactivity?
- Methodological Answer :
- Prodrug Design : Synthesize methyl ester or PEGylated derivatives to enhance aqueous solubility, then enzymatically cleave in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) using a solvent evaporation method; confirm release kinetics via dialysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
